molecular formula C19H23BrMg B6294955 4'-N-Heptyl-4-biphenylmagnesium bromide, 0.50 M in THF CAS No. 252983-86-1

4'-N-Heptyl-4-biphenylmagnesium bromide, 0.50 M in THF

Cat. No. B6294955
CAS RN: 252983-86-1
M. Wt: 355.6 g/mol
InChI Key: DTZUAXIKVQUWPM-UHFFFAOYSA-M
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Description

4’-N-Heptyl-4-biphenylmagnesium bromide is likely a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard. They are very useful in forming carbon-carbon bonds in organic syntheses .


Synthesis Analysis

The synthesis of Grignard reagents typically involves the reaction of an alkyl or aryl halide with magnesium metal in a suitable solvent, such as diethyl ether or tetrahydrofuran (THF) .


Molecular Structure Analysis

The molecule likely contains a biphenyl group (two connected phenyl rings) with a heptyl group (seven carbon alkyl chain) attached to one of the rings. The other ring is likely bonded to a magnesium bromide group, forming the Grignard part of the molecule .


Chemical Reactions Analysis

Grignard reagents are highly reactive and can participate in a variety of chemical reactions, including nucleophilic additions and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specifics of its structure. Grignard reagents are generally sensitive to moisture and air, and they are usually prepared and used under an inert atmosphere .

Mechanism of Action

The reactivity of Grignard reagents is due to the partial negative charge on the carbon atom bonded to the magnesium. This carbon is nucleophilic and can attack electrophilic carbon atoms in carbonyl groups .

Safety and Hazards

Grignard reagents are typically flammable and corrosive. They can react violently with water and other sources of protons .

Future Directions

Grignard reagents are a fundamental tool in organic chemistry, and research is ongoing to develop new reactions involving these reagents and to improve the efficiency and selectivity of existing reactions .

properties

IUPAC Name

magnesium;1-heptyl-4-phenylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23.BrH.Mg/c1-2-3-4-5-7-10-17-13-15-19(16-14-17)18-11-8-6-9-12-18;;/h8-9,11-16H,2-5,7,10H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZUAXIKVQUWPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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